Basicity Depression by the 2-Trifluoromethyl Group: Two Orders of Magnitude Lower than Non-Fluorinated Aziridine Analogs
The basicity of 1-alkyl-2-trifluoromethylaziridines is approximately two orders of magnitude lower than that of non-fluorinated aziridine counterparts [1]. This corresponds to a roughly 100-fold decrease in basicity, which directly impacts the protonation state, the threshold for acid-catalyzed activation, and partitioning behavior during extraction or chromatography.
| Evidence Dimension | Aziridine nitrogen basicity (conjugate acid pKa) |
|---|---|
| Target Compound Data | ~100-fold lower basicity than non-fluorinated analogs (ΔpKa ≈ 2 units; exact pKa not reported for the specific 1-benzyl-2-CF₃ derivative) |
| Comparator Or Baseline | Non-fluorinated 1-alkylaziridines (e.g., 1-benzylaziridine: conjugate acid pKa ~7.9; parent aziridine pKaH = 7.98) |
| Quantified Difference | ~100-fold decrease (two orders of magnitude) |
| Conditions | Potentiometric titration in aqueous/organic media; class-level measurement across 1-alkyl-2-trifluoromethylaziridine series |
Why This Matters
Procurement decisions must account for basicity because it governs acid-sensitivity during storage, compatibility with acidic reaction conditions, and ease of N-activation; the low basicity of the CF₃-substituted compound demands different handling protocols than non-fluorinated aziridines.
- [1] Karimova, N. M.; Ignatova, Yu. L.; Kil'disheva, O. V.; Knunyants, I. L. 1-Alkyl-2-trifluoromethylaziridines: The Basicity and Ring-Opening Reactions under the Action of Acids. Russ. Chem. Bull. 1997, 46 (6), 1136–1139. View Source
